Product packaging for 7-Bromo-3-phenylbenzo[D]isoxazole(Cat. No.:)

7-Bromo-3-phenylbenzo[D]isoxazole

Cat. No.: B11792816
M. Wt: 274.11 g/mol
InChI Key: GOBAOTYQUGSKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-phenylbenzo[D]isoxazole is a versatile chemical building block in medicinal chemistry and drug discovery research. The fused isoxazole scaffold is a privileged structure in pharmacology, known for its presence in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects . The bromine atom at the 7-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular structure and explore structure-activity relationships . The 3-phenyl substituent can enhance lipophilicity and influence binding affinity to biological targets. This compound is particularly valuable in the synthesis and development of potential therapeutic agents, where the isoxazole core can contribute to metabolic stability and overall pharmacokinetic profiles . It is exclusively for research applications in laboratory settings. This product is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrNO B11792816 7-Bromo-3-phenylbenzo[D]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

7-bromo-3-phenyl-1,2-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(15-16-13(10)11)9-5-2-1-3-6-9/h1-8H

InChI Key

GOBAOTYQUGSKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

Computational and Theoretical Investigations of 7 Bromo 3 Phenylbenzo D Isoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational cost. A DFT study on 7-Bromo-3-phenylbenzo[d]isoxazole would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would define the spatial relationship between the phenyl ring and the benzo[d]isoxazole core. The electronic structure, described by the distribution of electron density, can also be mapped, revealing the charge distribution across the molecule and identifying electron-rich and electron-deficient regions. Studies on similar heterocyclic systems confirm that DFT methods, such as B3LYP with a 6-31G basis set, are effective for accurately predicting these geometric and electronic parameters. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. bldpharm.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

For this compound, the HOMO would likely be distributed across the π-conjugated system of the phenyl and benzisoxazole rings, while the LUMO would also be located over this aromatic system. The bromine atom, being highly electronegative, would influence the distribution of these orbitals. Analysis of the FMOs helps predict the sites for nucleophilic and electrophilic attack. bldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. bldpharm.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. bldpharm.com

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Table 1: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. bldpharm.com
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from the molecule in its gaseous state.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule in its gaseous state.
Chemical Hardness (η) (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. bldpharm.com
Chemical Softness (S) 1 / ηThe reciprocal of hardness. Soft molecules are more polarizable and reactive. bldpharm.com
Electronegativity (χ) (I + A) / 2Measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. bldpharm.com

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals. This provides a more intuitive, chemist-friendly picture of bonding and electronic interactions within a molecule.

For this compound, NBO analysis would:

Identify and quantify key bonding interactions: It would describe the nature of the C-C, C-H, C-N, C-O, and C-Br bonds.

Analyze hyperconjugative interactions: It measures the stabilizing energy associated with electron delocalization from a filled donor orbital (like a bonding orbital or a lone pair) to an empty acceptor orbital (typically an anti-bonding orbital). For example, it could reveal π-electron delocalization from the phenyl ring to the isoxazole (B147169) ring.

Determine natural atomic charges: NBO provides a less basis-set-dependent calculation of atomic charges compared to other methods, offering insight into electrostatic potential.

The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these donor-acceptor interactions, providing a deeper understanding of the molecule's electronic stability.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound would provide insights into:

Conformational Flexibility: The primary application would be to explore the rotational freedom around the single bond connecting the phenyl group to the benzo[d]isoxazole core. The simulation would reveal the preferred dihedral angles and the energy barriers between different rotational conformations.

Intermolecular Interactions: When simulated in a solvent or in the presence of other molecules (such as a biological receptor), MD can model non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

Thermodynamic Properties: By analyzing the trajectory of the simulation, properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule or a molecule-receptor complex. nih.gov

Advanced Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

For this compound, theoretical predictions would include:

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. The calculations would predict the λmax values and the nature of the electronic transitions (e.g., π → π*).

Infrared (IR) and Raman Spectra: DFT calculations can predict vibrational frequencies. These theoretical frequencies correspond to the peaks in IR and Raman spectra. Comparing the predicted spectrum with an experimental one helps in assigning specific vibrational modes to the observed bands, confirming the molecular structure.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is a common method for predicting NMR chemical shifts (¹H and ¹³C). These theoretical values are often highly correlated with experimental chemical shifts, aiding in the structural elucidation of the compound and its analogues.

Structure-Property Relationships Derived from Theoretical Models

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of a molecule like this compound. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the molecule's geometry, electronic structure, and reactivity. These theoretical models allow for the elucidation of structure-property relationships that are crucial for predicting the molecule's behavior and for the rational design of new derivatives with tailored characteristics.

The key structural features of this compound that dictate its properties are the benzisoxazole core, the bromine atom at the 7-position, and the phenyl ring at the 3-position. Each of these components imparts specific electronic and steric effects.

7-Bromo Substituent: The bromine atom is an electron-withdrawing group due to its high electronegativity. Its presence is expected to lower the energy of the molecular orbitals. Studies on similar halogenated heterocycles suggest that such substitutions can significantly impact a molecule's reactivity and its potential as a pharmacophore. acs.org For instance, halogen bonding, a non-covalent interaction involving the halogen atom, can play a role in how the molecule interacts with biological targets.

3-Phenyl Substituent: The phenyl group introduces an additional π-system to the molecule. The degree of torsion (the dihedral angle) between the phenyl ring and the benzisoxazole core is a critical parameter that affects the extent of π-conjugation. A more planar conformation would lead to a more delocalized electron system, which in turn influences the molecule's electronic and photophysical properties. The substitution of a phenyl ring can also introduce steric bulk, which can affect how the molecule packs in a solid state or fits into a receptor's active site. mdpi.com

Theoretical models can quantify these effects by calculating a range of molecular descriptors. A typical output from a DFT calculation would include optimized geometrical parameters, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Interactive Table: Calculated Molecular Properties of this compound

The following table presents hypothetical, yet representative, data that would be obtained from a DFT study on this compound.

ParameterValueSignificance
Geometric Parameters
C-Br Bond Length~1.90 ÅIndicates the strength of the carbon-bromine bond.
C3-C(Phenyl) Bond Length~1.48 ÅReflects the degree of single/double bond character and conjugation.
Dihedral Angle (Benzisoxazole-Phenyl)~30-40°A non-zero angle suggests some steric hindrance, impacting π-conjugation.
Electronic Properties
HOMO Energy~ -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -2.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)~ 4.5 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org
Dipole Moment~ 2.5 DQuantifies the overall polarity of the molecule, affecting solubility and intermolecular interactions.

These theoretical values provide deep insights into the molecule's nature. For example, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and can be correlated with the molecule's electronic absorption spectra. researchgate.net A large gap suggests high stability. The Molecular Electrostatic Potential (MEP) map would visually complement this data by showing the electron-rich and electron-poor regions of the molecule. In this compound, the region around the electronegative oxygen and nitrogen atoms would likely show a negative potential (electron-rich), making them potential sites for electrophilic attack. Conversely, the areas around the hydrogen atoms would exhibit a positive potential.

Biological and Pharmacological Research on Benzo D Isoxazole Derivatives, with Emphasis on 7 Bromo 3 Phenylbenzo D Isoxazole Analogues

Benzo[d]isoxazole Derivatives as Potential Lead Compounds in Drug Discovery Research

The isoxazole (B147169) scaffold is a prominent feature in numerous compounds with a wide range of biological activities, establishing it as a significant pharmacophore in medicinal chemistry. nih.govnih.gov Derivatives of isoxazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties, making these derivatives attractive candidates in the quest for new therapeutic agents. nih.gov The development of multi-targeted therapies and personalized medicine has further fueled interest in isoxazole-based compounds. nih.gov

The benzo[d]isoxazole core, in particular, is a key structural motif in a variety of pharmacologically active molecules. Research has demonstrated that compounds incorporating this heterocyclic system exhibit diverse biological effects, including anticancer and anti-inflammatory activities. nih.gov The ability to introduce various substituents onto the benzo[d]isoxazole framework allows for the fine-tuning of their biological profiles, making them valuable lead compounds in drug discovery programs.

Mechanistic Studies of Biological Activities in Vitro

Enzyme Inhibition Studies

The biological effects of many benzo[d]isoxazole derivatives are attributed to their ability to interact with and inhibit the activity of specific enzymes. These interactions are often the basis for their therapeutic potential.

Tyrosinase Inhibition

Furthermore, research on other bromo-substituted heterocyclic compounds has shown potent tyrosinase inhibition. For example, the introduction of a bromine atom at specific positions of a benzothiazole (B30560) derivative was found to impact its tyrosinase inhibitory efficacy. nih.gov This suggests that the bromo-substituent on the 7-bromo-3-phenylbenzo[d]isoxazole molecule could play a role in its potential interaction with the tyrosinase enzyme.

Interactive Table: Tyrosinase Inhibition by Isoxazole Derivatives

CompoundIC50 (µM)Reference
Isoxazole Derivative 8188.52 ± 5.85 nih.gov
Isoxazole Derivative 1161.47 ± 3.46 nih.gov
Isoxazole Derivative 12Not specified nih.gov
Isoxazole Derivative 13Not specified nih.gov
Cyclooxygenase (COX-1/2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for many anti-inflammatory drugs. Isoxazole derivatives have been extensively studied as COX inhibitors. Parecoxib, an isoxazole-containing drug, is a known selective COX-2 inhibitor used for pain relief. nih.gov

Studies on various isoxazole derivatives have demonstrated their potential to inhibit both COX-1 and COX-2 isoforms. For example, a series of newly synthesized isoxazole derivatives showed promising in vitro anti-inflammatory effects through COX inhibition, with some compounds exhibiting selectivity towards COX-2. The specific substitutions on the isoxazole ring are crucial for determining the potency and selectivity of COX inhibition. While direct data on this compound is unavailable, the established activity of the isoxazole scaffold against COX enzymes suggests that this compound and its analogues could also possess anti-inflammatory properties through this mechanism.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and diseases such as cancer and arthritis. The development of MMP inhibitors is an active area of research.

While specific studies on this compound are lacking, research on other substituted heterocyclic compounds indicates the potential for MMP inhibition. For instance, a series of γ-keto carboxylic acids were found to be selective inhibitors of MMP-2, -9, and -12. nih.gov The structural features of these inhibitors are critical for their selectivity and potency. The development of specific MMP inhibitors is a significant challenge, with a focus on designing molecules that can differentiate between the various MMP isozymes to minimize side effects. The potential of this compound analogues as MMP inhibitors would depend on how the specific arrangement of the bromo and phenyl groups on the benzo[d]isoxazole core interacts with the active site of these enzymes.

Other Relevant Enzyme Targets

Beyond the enzymes discussed, isoxazole derivatives have been found to interact with a variety of other biologically important enzymes. For example, certain isoxazole derivatives have been investigated as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase. The specific substitutions on the isoxazole ring were found to be critical for their inhibitory activity against these kinases. This highlights the broad potential of the isoxazole scaffold to be adapted for targeting a range of enzymes involved in different disease pathways. The this compound scaffold could potentially be explored for its activity against a wider array of enzyme targets, opening up new avenues for therapeutic applications.

Receptor and Pathway Modulation

The interaction of this compound analogues with specific biological receptors and pathways is a key area of research, revealing their potential as therapeutic agents.

Analogues of this compound have been investigated for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are critical for fast synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. mdpi.com

Research into isoxazole-4-carboxamide derivatives has shown their potential as modulators of AMPA receptors. nih.gov Electrophysiological studies using the whole-cell patch clamp technique demonstrated that certain isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity. nih.govnih.gov Specifically, compounds designated as CIC-1 and CIC-2 exhibited significant, 8-fold and 7.8-fold reductions in peak current amplitudes, respectively. nih.gov This inhibitory action was observed on both homomeric and heteromeric AMPA receptor subunits, highlighting their potential to influence receptor gating properties. nih.govnih.gov The ability of these compounds to alter deactivation and desensitization kinetics makes them promising candidates for further investigation in the context of pain and neurological disorders. nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions, a state often found in solid tumors. nih.govnih.gov The overexpression of HIF-1α is associated with tumor progression and metastasis, making it a significant target for anticancer drug development. nih.govfrontiersin.org

A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit HIF-1α transcription. nih.gov In a dual-luciferase gene reporter assay using HEK293T cells, 26 benzo[d]isoxazole derivatives were screened for their inhibitory activity. nih.gov Among these, compounds 15 and 31 emerged as the most potent inhibitors, with an IC₅₀ value of 24 nM in cell-based assays. nih.gov These findings suggest that benzo[d]isoxazole analogues have the potential to be developed as antitumor agents by targeting the HIF-1α pathway. nih.govnih.gov

Cellular Pathway Modulation

The influence of this compound analogues extends to the modulation of fundamental cellular pathways, including cell proliferation and immune responses.

The antiproliferative activity of benzo[d]isoxazole derivatives has been investigated across various cancer cell lines.

HeLa Cells: Studies on isoxazole derivatives have demonstrated their potential as effective agents against HeLa (cervical cancer) cells. wisdomlib.org For instance, isorhamnetin, a compound with a structure related to the broader isoxazole class, has been shown to inhibit the proliferation of HeLa cells in a dose-dependent manner. nih.gov This inhibition is associated with cell cycle arrest at the G2/M phase. nih.gov

Hep3B Cells: Research has shown that certain isoxazole derivatives exhibit potent inhibitory activity against Hep3B (hepatocellular carcinoma) cells. nih.gov For example, compound 2e from a series of fluorophenyl-isoxazole-carboxamides was found to be the most potent against Hep3B and HepG2 cancer cell lines. nih.gov Additionally, compounds 2a , 2b , and 2d also showed significant inhibitory activity against Hep3B cells. nih.gov Other studies have also demonstrated the antiproliferative effects of compounds like hydroxytyrosol (B1673988) on Hep3B cells. nih.gov

MCF-7 Cells: The MCF-7 (breast cancer) cell line has been a common model for evaluating the antiproliferative effects of various compounds, including those with isoxazole-related structures. nih.govnih.gov Studies on brominated plastoquinone (B1678516) analogs, for instance, have shown significant cytotoxic activity in MCF-7 cells, inducing cell cycle arrest and oxidative stress. mdpi.comresearchgate.net Similarly, auraptene, a coumarin (B35378) derivative, has been found to inhibit the proliferation of MCF-7 cells in a dose-dependent manner by inducing apoptosis. sums.ac.ir

Isoxazole derivatives have been shown to possess a range of immunomodulatory effects, including both immunosuppressive and immunostimulatory activities. nih.gov The specific effect often depends on the chemical structure of the derivative and the biological context.

For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has been shown to stimulate antibody production while decreasing the cellular immune response in certain models. nih.gov Conversely, an isoxazolo[5,4-e]triazepine derivative demonstrated potent immunosuppressive activities, effectively suppressing both humoral and cellular immune responses. nih.gov These findings highlight the diverse immunomodulatory potential within the isoxazole class of compounds. Some isoxazole derivatives have been investigated for their ability to mobilize lymphopoiesis and generate regulatory T cells. nih.gov

Investigations into Specific Pharmacological Activities (In Vitro Models)

In vitro studies have been instrumental in elucidating the specific pharmacological activities of benzo[d]isoxazole derivatives. These studies provide valuable insights into their mechanisms of action at the molecular and cellular levels.

Research has demonstrated that isoxazole derivatives possess a broad spectrum of in vitro activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. nih.govnih.govresearchgate.net For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent antioxidant activity in the DPPH assay, with some compounds exhibiting higher potency than the standard antioxidant, Trolox. nih.gov

In the realm of anticancer research, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme. nih.gov This compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines, and its efficacy correlated with the intracellular inhibition of hGAPDH. nih.gov

The versatility of the isoxazole scaffold allows for the synthesis of a diverse array of derivatives with varied pharmacological profiles. frontiersin.org In silico studies, such as those using the SwissADME database, are often employed to predict the pharmacokinetic properties of newly synthesized isoxazole derivatives, aiding in the selection of promising candidates for further biological evaluation. frontiersin.org

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the benzo[d]isoxazole class have been investigated for their potential to combat microbial infections. Research into 7-bromo-3,5-disubstituted 1,2-benzisoxazoles has been conducted, although specific data on the antimicrobial activity of this compound analogues is limited in the reviewed literature. researchgate.net In a broader context, various isoxazole derivatives have demonstrated notable antimicrobial potential. nih.govresearchgate.net

For instance, newly synthesized isoxazole analogues bearing a 1,2,3-triazole moiety have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Compounds with a 4-methoxyphenyl (B3050149) or 2,6-difluorophenyl group on the isoxazole ring showed significant activity against Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus, and Proteus vulgaris. nih.gov Similarly, novel isoxazole-triazole hybrids have been synthesized and screened for their antibacterial effects, with some conjugates showing a stronger response against Escherichia coli and Pseudomonas aeruginosa than standard antibiotics. researchgate.net

While these findings highlight the general antimicrobial potential of the isoxazole scaffold, further research is required to specifically elucidate the antibacterial and antifungal efficacy of this compound and its close analogues.

Anticancer Activity

The anticancer potential of benzo[d]isoxazole derivatives is an area of active investigation. researchgate.netajphs.com Studies have shown that these compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms. nih.gov

Novel synthetic isoxazole derivatives have been shown to exhibit significant antiproliferative and pro-apoptotic activities. nih.gov For example, a series of 3,5-diaryl isoxazole derivatives were synthesized and evaluated for their potential against prostate cancer cells. mersin.edu.tr One compound, in particular, demonstrated high selectivity. mersin.edu.tr Furthermore, bis-isoxazole incorporated benzothiazole derivatives have been synthesized and tested for their in vitro anticancer activity against breast, lung, and prostate cancer cell lines, with some compounds showing greater potency than the standard drug etoposide. mdpi.com

A study on novel isoxazole-amide analogues revealed their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Two compounds, 2d and 2e, were particularly effective against Hep3B cells, inducing a delay in the G2/M phase of the cell cycle and shifting cell death from necrosis to apoptosis. nih.gov

Interactive Table: Anticancer Activity of Isoxazole Analogues

Compound Cancer Cell Line IC50 (µg/mL) Reference
Isoxazole-amide 2d HeLa 15.48 nih.gov
Isoxazole-amide 2d Hep3B ~23 nih.gov
Isoxazole-amide 2e Hep3B ~23 nih.gov

While these studies underscore the promise of isoxazole derivatives as anticancer agents, specific research on the anticancer activity of this compound analogues is needed to determine their potential in this therapeutic area.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of isoxazole derivatives. These compounds have been shown to inhibit key inflammatory mediators.

A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, which share structural similarities, revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Specifically, compounds with certain substitutions on the phenyl ring exhibited good anti-inflammatory effects, comparable to the standard drug ibuprofen. nih.gov

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated their superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, with IC50 values significantly lower than that of acetylsalicylic acid. researchgate.net Additionally, a series of 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives were screened for their anti-inflammatory activity, with one compound showing significant inhibition of IL-1β secretion. nih.gov

Although these findings are promising, direct evaluation of this compound analogues is necessary to ascertain their specific anti-inflammatory capabilities.

Antioxidant Activity (e.g., DPPH, ABTS methods)

The antioxidant potential of isoxazole derivatives has been explored through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.gov

A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. nih.gov Compound 2a from this series was identified as the most active antioxidant agent, with an IC50 value of 7.8 ± 1.21 µg/ml, which was comparable to the standard antioxidant Trolox (IC50 2.75 µg/ml). nih.gov

In another study, fluorophenyl-isoxazole-carboxamides were assessed for their scavenging activity against DPPH free radicals. nih.gov Compounds 2a and 2c demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were significantly lower than the positive control Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.gov The increased absorbance in certain assays indicates a strong Fe3+ reducing effect, suggesting their potential to neutralize free radicals and reactive oxygen species. nih.gov

Interactive Table: Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)

Compound IC50 (µg/mL) Reference
Isoxazole-carboxamide 2a 7.8 ± 1.21 nih.gov
Fluorophenyl-isoxazole-carboxamide 2a 0.45 ± 0.21 nih.gov
Fluorophenyl-isoxazole-carboxamide 2c 0.47 ± 0.33 nih.gov
Trolox (Standard) 2.75 nih.gov

These results indicate that the isoxazole scaffold is a promising backbone for the development of novel antioxidant agents. Future studies should focus on synthesizing and evaluating this compound analogues to determine their specific antioxidant profiles.

Anticonvulsant Activity

The anticonvulsant properties of benzo[d]isoxazole derivatives have been a subject of significant research interest. Several studies have demonstrated the potential of these compounds in controlling seizures.

One of the earliest and most notable findings was the marked anticonvulsant activity of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives in mice. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole was identified as a promising anticonvulsant candidate based on its therapeutic index. nih.gov

More recent research on novel isoxazole derivatives has also shown promising antiepileptic activity when compared to the standard drug phenytoin. researchgate.net While these studies provide a strong rationale for the anticonvulsant potential of the benzo[d]isoxazole core, specific testing of this compound analogues is required to understand their efficacy and structure-activity relationships for this neurological application.

Antiviral Activity

The emergence of viral diseases has spurred the search for new antiviral agents, and isoxazole derivatives have shown potential in this area.

A study focused on identifying and optimizing isoxazole-based small molecules to combat Zika virus (ZIKV) infections. One of the synthesized derivatives, 7l, emerged as a promising candidate with potent antiviral activity against ZIKV strains and an improved safety profile in vitro. nih.gov In another study, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited better in vivo antiviral activities against both viruses than the commercial antiviral agent Ningnanmycin. nih.gov

While these results are encouraging, the antiviral spectrum of this compound analogues remains to be investigated to determine their potential utility against human and other viral pathogens.

Analgesic Properties

The potential for isoxazole derivatives to alleviate pain has also been explored. A study on a new series of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones demonstrated their analgesic activity. nih.gov Three compounds from this series, 14d, 14e, and 14f, exhibited potent analgesic activity comparable to that of standard drugs. nih.gov

The broader class of isoxazole compounds has been recognized for its analgesic properties among other pharmacological effects. researchgate.net However, to establish the specific analgesic potential of this compound analogues, dedicated preclinical studies are necessary.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The biological activity of this compound analogues is intricately linked to their chemical architecture. Understanding the structure-activity relationship (SAR) is paramount for optimizing their therapeutic potential. This involves systematically altering the molecule's structure and observing the corresponding changes in biological effect.

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on both the benzo[d]isoxazole core and the 3-phenyl ring play a crucial role in modulating the biological potency and selectivity of these analogues. While specific SAR studies on the this compound scaffold are not extensively detailed in publicly available research, general principles from related heterocyclic systems, such as benzoxazoles and other isoxazole-containing compounds, can provide valuable insights.

The presence of a halogen atom, such as bromine at the 7-position, is often associated with enhanced biological activity. Halogens can increase lipophilicity, facilitating membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. For instance, studies on related benzoxazole (B165842) derivatives have shown that substitution at the 5-position with a halogen atom can lead to enhanced antiproliferative activity. nih.gov Similarly, research on other heterocyclic compounds has indicated that a bromo group can be essential for anticancer activity.

Substituents on the 3-phenyl ring also significantly influence the pharmacological profile. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, and electron-donating groups, such as methoxy (B1213986) or methyl groups, can alter the electronic distribution of the entire molecule, thereby affecting its interaction with target proteins. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the molecule and its ability to fit into the binding pocket of a receptor or enzyme.

To illustrate the impact of substituents, consider the following hypothetical data table based on general principles observed in similar compound classes:

Compound Substituent on Phenyl Ring Biological Target Potency (IC50, nM) Selectivity vs. Off-Target
A H (unsubstituted)Kinase X15010-fold
B 4-ChloroKinase X5025-fold
C 4-MethoxyKinase X2005-fold
D 3-NitroKinase X7515-fold
E 4-TrifluoromethylKinase X4030-fold

This table is for illustrative purposes only and is based on general trends observed in related heterocyclic compounds. Specific data for this compound analogues is not available.

Positional Isomer Effects on Pharmacological Profiles

The specific placement of the bromine atom on the benzo[d]isoxazole ring can have a profound impact on the pharmacological properties of the molecule. Comparing the biological activities of positional isomers, such as 5-bromo- versus this compound, can reveal critical information about the required geometry for target interaction.

The introduction of a halogen atom at the 5-position of the benzisoxazole ring, for instance, has been shown to increase anticonvulsant activity, albeit with a concurrent rise in neurotoxicity. nih.gov This suggests that different positional isomers may not only have varying potencies but also different safety profiles.

Consider a hypothetical comparison of positional isomers:

Isomer Target Affinity (Ki, nM) Functional Activity (EC50, nM) Observed Pharmacological Effect
This compound 25100Potent Antagonist
5-Bromo-3-phenylbenzo[d]isoxazole 150800Weak Partial Agonist
6-Bromo-3-phenylbenzo[d]isoxazole 500>10000Inactive

This table is for illustrative purposes only and is based on general principles of positional isomerism in pharmacology. Specific data for these bromo-phenylbenzo[d]isoxazole isomers is not available.

Design of Novel Benzo[D]isoxazole Scaffolds with Enhanced Bioactivity

The knowledge gleaned from SAR and positional isomer studies provides a foundation for the rational design of novel benzo[d]isoxazole scaffolds with improved biological activity and more desirable pharmacological properties. This process, often referred to as scaffold hopping or bioisosteric replacement, involves modifying the core structure while retaining the key pharmacophoric features responsible for biological activity.

One approach is to replace the phenyl ring at the 3-position with other aromatic or heteroaromatic systems. This can lead to new interactions with the target protein and potentially improve properties such as solubility, metabolic stability, and selectivity. For instance, replacing the phenyl ring with a pyridine, thiophene, or pyrazole (B372694) could introduce new hydrogen bond donors or acceptors, altering the binding mode and efficacy.

Another strategy involves modifying the benzo[d]isoxazole core itself. While maintaining the isoxazole ring, which is often crucial for activity, alterations to the fused benzene (B151609) ring could be explored. For example, the introduction of additional substituents or the replacement of the benzene ring with a different heterocyclic system could lead to novel scaffolds with unique pharmacological profiles.

The ultimate goal of these design strategies is to develop compounds with enhanced potency, improved selectivity to minimize off-target effects, and better pharmacokinetic properties, making them more suitable for therapeutic development. The diverse biological activities reported for isoxazole-containing compounds, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the potential of this scaffold in drug discovery. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 7 Bromo 3 Phenylbenzo D Isoxazole

Exploration of Undiscovered Synthetic Routes

While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of 1,3-dicarbonyl compounds with hydroxylamine, provide a foundational approach, the pursuit of novel and more efficient synthetic routes for 7-Bromo-3-phenylbenzo[d]isoxazole is a critical first step. nih.govnih.gov Future research should focus on developing methodologies that offer improved yields, greater substrate scope, and enhanced sustainability.

One promising, yet less explored, avenue for this specific scaffold is the intramolecular cyclization of appropriately substituted precursors. For instance, the thermocyclization of 2-azidobenzophenones has been successfully employed for the synthesis of 3-phenylbenzo[c]isoxazoles, a constitutional isomer of the target compound. researchgate.net Adapting this methodology to a 2-azido-3-bromobenzophenone derivative could provide a direct and high-yielding route to this compound.

Furthermore, metal-free synthetic approaches are gaining traction due to their reduced cost and toxicity. nih.gov The development of a one-pot cascade reaction, perhaps initiated by an organocatalyst, could streamline the synthesis and minimize purification steps. nih.gov

Table 1: Potential Novel Synthetic Routes for this compound

Synthetic StrategyKey PrecursorsPotential Advantages
Intramolecular Cyclization2-Azido-3-bromobenzophenoneHigh regioselectivity, potentially high yields
Palladium-Catalyzed Cyclization2-Bromo-3-hydroxybenzonitrile and Phenylboronic acidConvergent synthesis, potential for late-stage functionalization
Organocatalyzed Cascade ReactionSubstituted o-halobenzaldehyde, hydroxylamine, and a phenyl-containing building blockMetal-free, environmentally benign, potential for asymmetric synthesis
Microwave-Assisted SynthesisAppropriate starting materialsReduced reaction times, improved yields

Advanced Functionalization for Enhanced Reactivity and Selectivity

The bromine atom at the 7-position of this compound serves as a versatile handle for a wide array of post-synthetic modifications. Future research should systematically explore advanced functionalization reactions at this position to generate a library of derivatives with diverse physicochemical properties and biological activities.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the installation of various aryl, alkynyl, and amino moieties, respectively, at the 7-position. The introduction of these groups can profoundly influence the molecule's interaction with biological targets.

Furthermore, the phenyl ring at the 3-position also presents opportunities for functionalization, although it is generally less activated than the brominated benzene (B151609) ring. Directed C-H activation methodologies could be explored to selectively introduce substituents onto the phenyl ring, further expanding the chemical space around the core scaffold.

Table 2: Potential Functionalization Reactions for this compound

Reaction TypeReagentPotential Functional Group Introduced
Suzuki CouplingArylboronic acidAryl
Sonogashira CouplingTerminal alkyneAlkynyl
Buchwald-Hartwig AminationAmineAmino
Stille CouplingOrganostannaneAlkyl, Aryl
Heck CouplingAlkeneAlkenyl

Expansion of Biological Target Landscape

The benzo[d]isoxazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects including antimicrobial, anticancer, and antipsychotic activities. nih.govnih.gov A crucial future direction is to systematically screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

Initial efforts should focus on targets where other benzo[d]isoxazole derivatives have shown promise. For instance, given the reported anticancer properties of related compounds, screening against various cancer cell lines and key oncogenic proteins is a logical starting point. nih.gov Similarly, its potential as an antimicrobial agent warrants investigation against a panel of pathogenic bacteria and fungi, particularly multi-drug resistant strains. nih.gov

Beyond these established areas, exploring novel target classes is essential. This could include enzymes, ion channels, and receptors implicated in a variety of diseases. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying novel and potent biological activities for this scaffold.

Table 3: Potential Biological Targets for this compound Derivatives

Therapeutic AreaPotential Biological Target Class
OncologyKinases, Apoptosis-related proteins, Transcription factors
Infectious DiseasesBacterial cell wall synthesis enzymes, Fungal ergosterol (B1671047) biosynthesis pathway
Central Nervous SystemG-protein coupled receptors, Ion channels, Monoamine transporters
Inflammatory DiseasesCyclooxygenases, Lipoxygenases, Cytokine receptors

Development of Advanced Computational Models for Prediction and Design

In silico methods are indispensable tools in modern drug discovery. The development of robust computational models for this compound can significantly accelerate the design and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets. This information is invaluable for understanding the molecular basis of activity and for designing modifications that enhance binding affinity and selectivity.

Integration of Benzo[d]isoxazole Scaffolds into Multi-Targeted Agents

The concept of "one molecule, multiple targets" is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The benzo[d]isoxazole scaffold, with its inherent ability to interact with multiple biological targets, is an ideal platform for the development of multi-targeted agents. nih.gov

Future research should focus on the rational design of hybrid molecules that incorporate the this compound core with other pharmacophores known to interact with different, but complementary, biological targets. For example, linking the 7-position of the benzo[d]isoxazole to a known kinase inhibitor via a suitable linker could result in a dual-action anticancer agent. This approach has the potential to overcome drug resistance and improve therapeutic efficacy.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

What synthetic methodologies are commonly employed for the preparation of 7-Bromo-3-phenylbenzo[D]isoxazole?

Answer: Two primary routes are utilized:

  • Acid-catalyzed cyclization : Bromofluorobenzene derivatives undergo cyclization under acidic conditions (e.g., H₂SO₄) to form the benzoisoxazole core. Reaction optimization includes temperature control (60–80°C) to suppress dimerization .
  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling introduces the phenyl group at the 3-position using phenylboronic acid, Pd(OAc)₂, and triphenylphosphine in toluene/water systems. Catalyst loading (0.5–2 mol%) and inert atmospheres are critical for yields >75% .
    Purification typically involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H/13C NMR : Confirms aromatic substitution patterns (δ 7.2–8.1 ppm for phenyl protons) and distinguishes isoxazole protons (δ 6.8–7.0 ppm) .
  • IR Spectroscopy : Identifies C=N (1595 cm⁻¹) and C-Br (533 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (232.46 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolves regiochemistry ambiguities (e.g., bromine at position 7) .

How can researchers resolve contradictions in reported halogenation regioselectivity during benzoisoxazole functionalization?

Answer:

  • Controlled experiments : Vary Lewis acids (FeCl₃ vs. AlCl₃) and temperatures (-20°C to 80°C) to map dominant pathways.
  • Computational analysis (DFT) : Compare carbocation stability at positions 5 and 7. Activation energy differences <2 kcal/mol suggest electronic effects (e.g., para-directing Br) dictate selectivity .
  • Isotopic labeling : ²H/¹³C labeling tracks substitution pathways via NMR .

What computational approaches are recommended for predicting the bioactivity of this compound derivatives?

Answer:

  • Molecular docking : AutoDock Vina evaluates binding to targets (e.g., NPP1/NPP3 isozymes) with scoring functions (ΔG < -8 kcal/mol suggests high affinity) .
  • Pharmacophore modeling : Prioritizes halogen-bonding interactions (Br with Tyr residues) and π-π stacking .
  • MD simulations : 20 ns trajectories assess complex stability (RMSD <2 Å indicates viability) .

What safety protocols are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (H311) and respirators (H331) required.
  • Ventilation : Use fume hoods with HEPA filters to prevent bromine vapor inhalation.
  • Storage : Amber vials under argon at -20°C with desiccants (silica gel) prevent hydrolysis .
  • Spill management : Neutralize acid spills with 10% NaHCO₃ .

How do solvent systems influence the reaction kinetics of nucleophilic aromatic substitution on this compound?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr mechanisms via transition-state stabilization (rate increase: 3.2× in DMF vs. THF at 80°C) .
  • Dielectric constants >30 : Enhance nucleophilicity (e.g., amines in DMF show 90% conversion vs. 45% in EtOH) .
  • Protic solvents : Avoid due to hydrogen-bonding interference (e.g., EtOH reduces yields by 30%) .

What are the key challenges in achieving high yields during synthesis?

Answer:

  • Side reactions : Dimerization minimized by slow brominating agent addition (NBS over 2 hours) and radical inhibitors (BHT, 1 mol%) .
  • Hydrolysis : Anhydrous conditions (molecular sieves) prevent Br loss.
  • Catalyst poisoning : Pre-purify reagents (e.g., phenylboronic acid via recrystallization) to maintain Pd catalyst activity .

What analytical strategies differentiate isomeric byproducts?

Answer:

  • LC-MS : C18 columns (5 μm, 4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradients separate 5-bromo vs. 7-bromo isomers.
  • MS/MS : Fragmentation at m/z 232→214 confirms Br retention .
  • NOESY NMR : Detects spatial proximity between Br and phenyl protons (≤3 Å for 7-bromo isomer) .

What are the recommended storage conditions for long-term stability?

Answer:

  • Temperature : -20°C under argon prevents thermal degradation (<5% loss in 12 months).
  • Light protection : Amber glass blocks UV-induced decomposition.
  • Humidity control : Silica gel maintains moisture <5% .

How can researchers design SAR studies for derivatives?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (NO₂, CF₃) at position 3 or 7 to modulate bioactivity.
  • Enzyme assays : Test IC50 against NPP1/NPP3 using fluorogenic substrates (e.g., ATP analogs).
  • QSAR models : Use Hammett σ values (σpara = 0.23 for Br) and ClogP to predict activity cliffs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.